4-Chloro-2-fluoro-3-methylaniline
Overview
Description
4-Chloro-2-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative. The specific steps may involve:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by halogenation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenation, alkylation, or acylation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
4-Chloro-2-fluoro-3-methylaniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Comparison with Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-3-methylaniline: Similar structure but lacks the chlorine atom and has a different position for the fluorine atom
Uniqueness: 4-Chloro-2-fluoro-3-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-Chloro-2-fluoro-3-methylaniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties.
The molecular formula of this compound is C₇H₈ClF N, and its structure includes:
- A chlorine atom at the para position.
- A fluorine atom at the ortho position.
- A methyl group at the meta position relative to the amino group.
These substituents contribute to its lipophilicity and metabolic stability, crucial factors in drug design.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The primary mechanisms include:
Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, allowing it to react with nucleophiles such as DNA bases or proteins. This can lead to alterations in cellular functions and signaling pathways.
Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating various biochemical pathways.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, compounds structurally related to this aniline derivative have shown significant antiproliferative activity against breast cancer (MCF7) and prostate cancer (PC3) cell lines, with IC50 values indicating effective growth inhibition .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 | 25.72 ± 3.95 | Antiproliferative |
PC3 | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting a potential role in treating infections .
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of this compound derivatives on various cancer cell lines, reporting significant inhibition rates and a mechanism involving apoptosis induction in treated cells .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related anilines, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli, indicating that similar structural modifications could enhance antimicrobial efficacy .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZYGCDRRKZPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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